(5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE
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Overview
Description
(5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that features a thiophene ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves the condensation of a thiophene derivative with a piperazine derivative. One common method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . This reaction condenses 1,4-dicarbonyl compounds to form the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Paal–Knorr reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-keto)thiazole: Shares a similar thiophene structure but with different functional groups.
1,3,4-Thiadiazole derivatives: These compounds also contain sulfur and nitrogen heterocycles and have similar applications in medicinal chemistry.
Uniqueness
(5-METHYL-3-THIENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its combination of a thiophene ring and a piperazine moiety, which provides a distinct set of chemical and biological
Properties
IUPAC Name |
(5-methylthiophen-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-15-13-17(14-22-15)18(21)20-11-9-19(10-12-20)8-7-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFYOIBLLTAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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